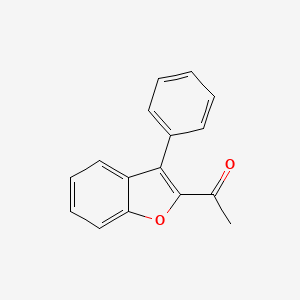
(4-amino-3,4-dihydro-2H-chromen-7-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-amino-3,4-dihydro-2H-chromen-7-yl)methanol is a chemical compound that belongs to the class of chroman derivatives Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-3,4-dihydro-2H-chromen-7-yl)methanol typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate precursors, such as phenols and aldehydes, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced at the 4-position through nitration followed by reduction or by direct amination using suitable reagents.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group at the 7-position can be introduced through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield, purity, and cost-effectiveness. Flow microreactor systems and other advanced techniques may be employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-amino-3,4-dihydro-2H-chromen-7-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(4-amino-3,4-dihydro-2H-chromen-7-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (4-amino-3,4-dihydro-2H-chromen-7-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by:
Inhibition of Enzymes: It can inhibit specific enzymes involved in disease pathways, such as dihydroorotate dehydrogenase (DHODH) in fungal infections.
Modulation of Signaling Pathways: It can modulate signaling pathways, such as the NF-κB pathway, to exert anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
(4-amino-3,4-dihydro-2H-chromen-7-yl)methanol can be compared with other similar compounds, such as:
Heterocyclic Amines: Similar to heterocyclic amines, this compound contains a nitrogen atom in its structure, but its unique chroman ring system differentiates it from other heterocycles.
By highlighting its unique structural features and diverse applications, this compound stands out as a compound of significant interest in various scientific fields.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
(4-amino-3,4-dihydro-2H-chromen-7-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-2,5,9,12H,3-4,6,11H2 |
Clé InChI |
DBLPNNSIIBSYMC-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1N)C=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Diaza-spiro[4.4]non-2-ene](/img/structure/B8610511.png)

![DIMETHYL 4'-METHYL[1,1'-BIPHENYL]-2,5-DICARBOXYLATE](/img/structure/B8610529.png)



![dimethyl-(1H-pyrrolo[2,3-b]-pyridinyl-methyl)-amine](/img/structure/B8610559.png)







